molecular formula C7H8N4O B2892746 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one CAS No. 1092281-08-7

2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one

Cat. No. B2892746
CAS RN: 1092281-08-7
M. Wt: 164.168
InChI Key: AQMLVPQDQLGHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one involves several steps. Researchers have explored different synthetic routes, including cyclization reactions, condensations, and modifications of existing pyrimidine derivatives. One notable method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolopyrimidine ring system .


Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties and interactions. The pyrrolopyrimidine scaffold provides rigidity and contributes to its biological activity. Researchers have used techniques such as X-ray crystallography and NMR spectroscopy to elucidate the precise arrangement of atoms within the molecule .


Chemical Reactions Analysis

2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one participates in various chemical reactions. Notably, it can undergo substitution reactions at the amino group, form hydrogen bonds, and interact with other functional groups. Researchers have explored its reactivity with electrophiles, nucleophiles, and metal catalysts .


Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts around 287–288°C .
  • Spectral Data : Its IR spectrum shows characteristic peaks for the amino group and carbonyl group .

properties

IUPAC Name

2-amino-6-methyl-7H-pyrrolo[3,4-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-3-5-4(6(11)12)2-9-7(8)10-5/h2H,3H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMLVPQDQLGHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=NC(=NC=C2C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.